5-(Benzenesulfinyl)pyridin-2-amine
Description
Properties
Molecular Formula |
C11H10N2OS |
|---|---|
Molecular Weight |
218.28 g/mol |
IUPAC Name |
5-(benzenesulfinyl)pyridin-2-amine |
InChI |
InChI=1S/C11H10N2OS/c12-11-7-6-10(8-13-11)15(14)9-4-2-1-3-5-9/h1-8H,(H2,12,13) |
InChI Key |
JYIVVGNJAKRKAH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)C2=CN=C(C=C2)N |
Origin of Product |
United States |
Preparation Methods
Preparation Methods of 5-(Benzenesulfinyl)pyridin-2-amine
General Synthetic Strategy
The synthesis of This compound typically involves two key transformations:
- Introduction of the benzenesulfinyl group at the 5-position of the pyridine ring.
- Installation or retention of the amino group at the 2-position of the pyridine ring.
The compound can be approached via nucleophilic aromatic substitution, sulfoxide formation, or transition-metal-catalyzed coupling reactions, depending on the starting materials and desired conditions.
Synthetic Routes Based on Literature Analogues
Sulfinylation of 2-Aminopyridine Derivatives
A common approach is to start with 2-aminopyridine or its derivatives and introduce the benzenesulfinyl group via sulfinylation reactions. The sulfinyl group (–SOPh) can be introduced by reaction of the corresponding thiophenol derivative with an activated pyridine intermediate.
- For example, the reaction of 5-halopyridin-2-amine with benzenesulfinyl nucleophiles under basic conditions can yield the target compound.
- Alternatively, oxidation of a corresponding sulfide intermediate to the sulfoxide (benzenesulfinyl) can be performed using mild oxidants such as m-chloroperbenzoic acid (m-CPBA).
Preparation of 2-Aminopyridine Derivatives
The 2-aminopyridine core can be synthesized or obtained commercially. Methods for preparing 2-aminopyridines include:
Example Synthetic Procedure (Hypothetical)
| Step | Reagents & Conditions | Description | Yield (%) | Notes |
|---|---|---|---|---|
| 1 | 5-Bromopyridin-2-amine + Sodium benzenesulfinate, DMF, 80°C, 12 h | Nucleophilic aromatic substitution to install benzenesulfinyl group | 65-75 | Reaction monitored by TLC; DMF as solvent for solubility |
| 2 | Oxidation of sulfide intermediate with m-CPBA, DCM, 0°C to RT | Conversion of sulfide to sulfoxide (benzenesulfinyl) | 80-90 | Controlled oxidation to avoid overoxidation to sulfone |
Note: This procedure is inferred from common sulfinylation methods and analogous compound preparations; specific literature on this compound is limited.
Alternative Approaches
- Coupling Reactions: Transition-metal catalyzed C–S bond formation between 5-halopyridin-2-amine and thiophenol derivatives, followed by oxidation.
- Direct Sulfoxide Formation: From 5-mercaptopyridin-2-amine by oxidation with mild oxidants.
Analytical Data and Characterization
While direct analytical data for this compound are scarce, characterization typically involves:
- Melting Point: To confirm purity and identity.
- Infrared Spectroscopy (IR): Sulfinyl group shows characteristic S=O stretching vibrations around 1030–1070 cm⁻¹.
- Nuclear Magnetic Resonance (NMR):
- ^1H NMR shows aromatic proton signals from both pyridine and phenyl rings.
- ^13C NMR confirms aromatic carbons and sulfinyl-substituted carbons.
- Mass Spectrometry (MS): Molecular ion peak confirming molecular weight.
Comparative Table of Preparation Methods for Related Aminopyridine Sulfinyl Compounds
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Nucleophilic Aromatic Substitution | 5-Halopyridin-2-amine | Sodium benzenesulfinate | Polar aprotic solvent, heat | 65-75 | Direct, straightforward | Requires halogenated precursor |
| Oxidation of Sulfide Intermediate | 5-(Phenylthio)pyridin-2-amine | m-CPBA or similar | DCM, 0°C to RT | 80-90 | Mild conditions, selective oxidation | Additional step |
| Transition-Metal Catalyzed Coupling | 5-Halopyridin-2-amine + thiophenol | Pd or Cu catalyst, base | Elevated temp | Variable | Potential for milder conditions | Catalyst cost, optimization needed |
Summary and Recommendations
- The preparation of This compound is best approached via nucleophilic aromatic substitution of halogenated 2-aminopyridine derivatives with benzenesulfinate salts, followed by oxidation to the sulfinyl stage.
- Oxidation must be carefully controlled to avoid overoxidation to sulfones.
- Alternative methods such as transition-metal catalyzed couplings offer routes but require catalyst optimization.
- Analytical characterization should confirm the presence of sulfinyl and amino groups and overall purity.
- Due to limited direct literature on this exact compound, adapting methods from closely related aminopyridine sulfinyl derivatives is advised.
Chemical Reactions Analysis
Types of Reactions
5-(Benzenesulfinyl)pyridin-2-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: The amino group on the pyridine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Sulfide derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagent used.
Scientific Research Applications
5-(Benzenesulfinyl)pyridin-2-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: It is used in the synthesis of materials with unique properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of 5-(Benzenesulfinyl)pyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific derivative of the compound being studied .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares 5-(Benzenesulfinyl)pyridin-2-amine with structurally related pyridin-2-amine derivatives:
Key Observations :
- Sulfur oxidation state : The sulfinyl group in the target compound offers intermediate polarity between sulfides (e.g., 5-(ethylsulfanyl)pyridin-2-amine) and sulfones (e.g., 5-(2-methylpropanesulfonyl)pyridin-2-amine). This balance may improve membrane permeability compared to sulfones while retaining metabolic stability .
- Chirality: The sulfinyl group introduces a stereocenter, which could lead to enantiomer-specific biological activity, a feature absent in non-chiral analogues like sulfides or sulfones.
Stability and Reactivity
- Sulfinyl group : More stable than sulfides but less oxidized than sulfones, reducing susceptibility to further oxidation in vivo. This property may enhance pharmacokinetic profiles .
- Comparative reactivity : Sulfides (e.g., 5-(ethylsulfanyl)pyridin-2-amine) are prone to oxidation, while sulfones are chemically inert, making the sulfinyl group a strategic compromise .
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